methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its heterocyclic nature. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the production of advanced materials, such as conductive polymers or organic semiconductors, due to its electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Preparation of Furan-2-yl Derivative: The furan-2-yl group can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of Pyrazolo[1,5-a]imidazole: This can be achieved by the condensation of 5-aminopyrazole with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reactions: The furan-2-yl and pyrazolo[1,5-a]imidazole derivatives are then coupled using a suitable linker, such as an ethylsulfamoyl group, under basic conditions.
Final Esterification: The thiophene-2-carboxylate moiety is introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Mechanism of Action
The mechanism by which methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-furyl)thiophene-2-carboxylate
- Ethyl 3-(2-furyl)thiophene-2-carboxylate
- Methyl 3-(2-thienyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is unique due to the presence of multiple heterocyclic rings and the sulfamoyl linker. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S2/c1-25-17(22)16-14(4-10-27-16)28(23,24)18-5-6-20-7-8-21-15(20)11-12(19-21)13-3-2-9-26-13/h2-4,7-11,18H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDWLJZZPLHNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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